1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol
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Overview
Description
1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 1,2,4-triazole with ethylene oxide under basic conditions. Another method includes the use of microwave-assisted synthesis, which has been shown to be efficient and yield higher amounts of the desired product. For instance, a study demonstrated the synthesis of double-headed derivatives of 1-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol using dl-malic acid under microwave irradiation .
Chemical Reactions Analysis
1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits significant biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: The triazole ring is a common structural motif in many drugs, including antifungal agents like itraconazole and fluconazole.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, the compound’s antifungal activity is attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one: This compound has a similar triazole ring structure but differs in its functional groups, leading to different chemical and biological properties.
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, resulting in distinct reactivity and applications.
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar to the previous compound, this one also features a 1,2,3-triazole ring, highlighting the structural diversity within the triazole family.
Properties
Molecular Formula |
C4H7N3O |
---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H7N3O/c1-3(8)4-5-2-6-7-4/h2-3,8H,1H3,(H,5,6,7) |
InChI Key |
WYZRLXYOIMXEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NN1)O |
Origin of Product |
United States |
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